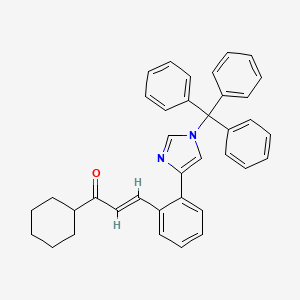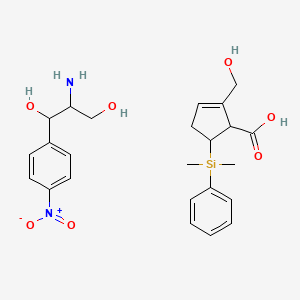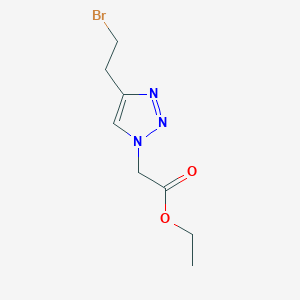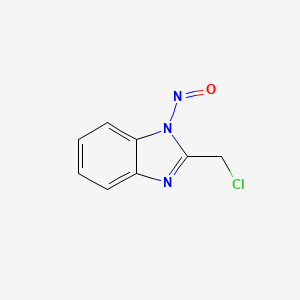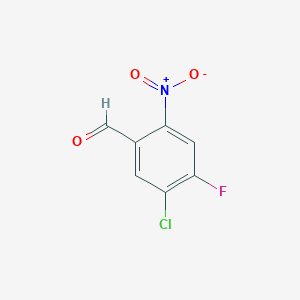
5-Chloro-4-fluoro-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3ClFNO3 . It is a white or pale yellow crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide . This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-4-fluoro-2-nitrobenzaldehyde typically involves the following steps :
Chlorination: 2-Chloro-4-fluorotoluene is subjected to a chlorination reaction under the irradiation of high-pressure ultraviolet lamp light.
Hydrolysis: The chlorinated product is then hydrolyzed in the presence of a catalyst.
Nitration: The hydrolyzed product undergoes a nitration reaction to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of organic solvents and controlled temperatures to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoro-2-nitrobenzaldehyde can undergo various chemical reactions, including :
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 5-Chloro-4-fluoro-2-nitroaniline.
Substitution: Various substituted benzaldehydes.
Oxidation: 5-Chloro-4-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
5-Chloro-4-fluoro-2-nitrobenzaldehyde has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
- 4-Chloro-2-fluoro-5-nitrobenzaldehyde
- 5-Chloro-2-nitrobenzaldehyde
- 4-Fluoro-2-nitrobenzaldehyde
Comparison: 5-Chloro-4-fluoro-2-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties due to the specific positioning of these substituents .
Properties
CAS No. |
213382-47-9 |
|---|---|
Molecular Formula |
C7H3ClFNO3 |
Molecular Weight |
203.55 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H |
InChI Key |
JXZQEXAZVGYZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)

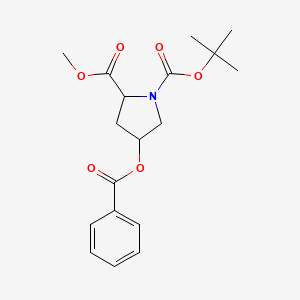

![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
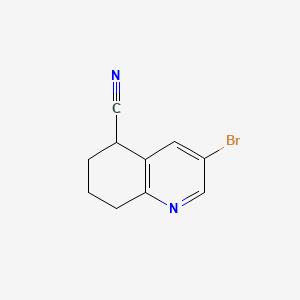
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
